1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene
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Overview
Description
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound features a benzene ring substituted with bromine, chlorine, and a pentafluoroethyl group. The presence of multiple halogens and a fluorinated alkyl group makes it a compound of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene can be synthesized through several routes:
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The benzene ring can undergo oxidation reactions to form phenolic derivatives, while reduction reactions can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and various nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.
Major Products
Substitution: Products include substituted benzenes with different functional groups replacing the halogens.
Oxidation: Phenolic compounds and quinones.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Oxidation and Reduction: The benzene ring can undergo redox reactions, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the pentafluoroethyl group, making it less reactive in certain fluorination reactions.
1-Bromo-4-chlorobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
1-Bromo-2-fluorobenzene: Contains a fluorine atom instead of the pentafluoroethyl group, leading to different reactivity.
Uniqueness
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes .
Properties
Molecular Formula |
C8H3BrClF5 |
---|---|
Molecular Weight |
309.46 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C8H3BrClF5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H |
InChI Key |
KJQDQPXACLZLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Br |
Origin of Product |
United States |
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